

# Physicochemical properties of 1-amino-7-Boc-7-azaspiro[3.5]nonane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                               |
|----------------|---------------------------------------------------------------|
| Compound Name: | <i>Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate</i> |
| Cat. No.:      | B111143                                                       |

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of 1-amino-7-Boc-7-azaspiro[3.5]nonane

## Abstract

Spirocyclic scaffolds are increasingly sought-after motifs in modern drug discovery, prized for their ability to confer three-dimensional complexity, conformational rigidity, and novel intellectual property space. Among these, the 7-azaspiro[3.5]nonane core has emerged as a valuable building block for therapeutics targeting a range of diseases.<sup>[1]</sup> This guide focuses on a key derivative, 1-amino-7-Boc-7-azaspiro[3.5]nonane, providing a comprehensive framework for its physicochemical characterization. Understanding properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.<sup>[2][3]</sup> This document provides both the theoretical underpinnings and detailed, field-proven experimental protocols for determining these critical parameters, empowering researchers to unlock the full potential of this promising scaffold.

## Molecular Profile and Structural Significance

1-amino-7-Boc-7-azaspiro[3.5]nonane, also known as **tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate**, is a bifunctional molecule. It features a primary amine, a key site for derivatization and interaction with biological targets, and a tert-butoxycarbonyl (Boc) protected secondary amine within the spirocyclic system. This Boc group provides stability and

modulates lipophilicity, but can be removed in later synthetic steps to enable further modification.

Table 1: Core Identifiers and Properties

| Property          | Value                                                         | Source              |
|-------------------|---------------------------------------------------------------|---------------------|
| IUPAC Name        | tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate        | N/A                 |
| CAS Number        | 1100748-84-2                                                  | <a href="#">[4]</a> |
| Molecular Formula | C <sub>13</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[4]</a> |
| Molecular Weight  | 240.34 g/mol                                                  | <a href="#">[4]</a> |
| Boiling Point     | 337 °C                                                        | <a href="#">[4]</a> |

The spirocyclic core, where the cyclobutane and piperidine rings share a single carbon atom, introduces a rigid, three-dimensional geometry. This is a significant departure from flat, aromatic structures and can lead to improved target selectivity and reduced off-target effects.[\[5\]](#)

## The Critical Triad: pKa, logP, and Solubility

The success or failure of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[\[6\]](#) For 1-amino-7-Boc-7-azaspiro[3.5]nonane, the interplay between its ionization state, lipophilicity, and solubility dictates its behavior in biological systems.

## Ionization Constant (pKa): The Gateway to Absorption

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms.[\[7\]](#)[\[8\]](#) This is arguably the most critical physicochemical parameter as it determines the charge state of a molecule in different physiological environments, from the acidic stomach to the neutral pH of the blood. The primary amine on the cyclobutane ring of 1-amino-7-Boc-7-azaspiro[3.5]nonane is the key ionizable group. Its pKa will dictate the degree of ionization at physiological pH (around 7.4), which directly impacts membrane permeability, solubility, and binding to target proteins.[\[9\]](#)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. It is a robust and widely used technique for accurately determining pKa values.<sup>[7]</sup>

Protocol:

- Preparation: Accurately weigh and dissolve a sample of 1-amino-7-Boc-7-azaspiro[3.5]nonane in a co-solvent system (e.g., methanol/water) to ensure solubility.
- Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a precision micro-burette.
- Acidification: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to fully protonate the primary amine.
- Basification: Titrate the acidified solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments.
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the resulting titration curve, which corresponds to the point of half-neutralization.

Causality Behind the Protocol: The use of a co-solvent is essential for compounds that may have limited aqueous solubility. Precise temperature control is critical as pKa is temperature-dependent. The two-stage titration (acidification followed by basification) ensures a clear and accurate inflection point for analysis.

Diagram: pKa Determination Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via potentiometric titration.

## Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, or "fat-loving" character, is a measure of how well a compound partitions between a lipid-like (non-polar) environment and an aqueous (polar) one.<sup>[10]</sup> It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.<sup>[11][12]</sup> LogP is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.<sup>[13]</sup> For oral drugs, a logP value between 1 and 5 is often considered optimal, though this is target-dependent.<sup>[13]</sup> The Boc group on the 7-azaspiro[3.5]nonane core significantly increases its lipophilicity compared to the unprotected parent scaffold.

This is the "gold standard" method for logP determination due to its direct measurement of partitioning at equilibrium.<sup>[12]</sup>

Protocol:

- Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This step is critical to ensure thermodynamic equilibrium.

- Compound Addition: Dissolve a known amount of 1-amino-7-Boc-7-azaspiro[3.5]nonane in the pre-saturated n-octanol or buffer.
- Partitioning: Combine equal volumes of the n-octanol and buffer phases in a vial. Shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
- Equilibration: Allow the mixture to stand undisturbed or centrifuge it to ensure complete separation of the two phases.
- Sampling & Analysis: Carefully sample an aliquot from both the n-octanol and the aqueous layer.
- Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]
- Calculation: Calculate logP using the formula:  $\log P = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$ .

Causality Behind the Protocol: Pre-saturating the solvents corrects for their mutual miscibility, preventing volume changes that would skew the concentration measurements. Using a buffer at a physiological pH of 7.4 provides a more biologically relevant value, often referred to as logD, which accounts for the ionization state of the molecule.

Diagram: Shake-Flask logP Determination Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for logP determination via the shake-flask method.

## Aqueous Solubility: The Prerequisite for Efficacy

A drug must dissolve to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major cause of attrition in drug development.[\[15\]](#) It is crucial to distinguish between two types of solubility measurements:

- Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput assay is common in early discovery to flag potential issues.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is a more time-consuming but more accurate measure, essential for later-stage development and formulation.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Protocol:

- Stock Solution: Prepare a high-concentration stock solution of 1-amino-7-Boc-7-azaspiro[3.5]nonane in 100% DMSO (e.g., 10 mM).
- Plating: Dispense the DMSO stock solution into a 96-well plate.
- Dilution: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations, ensuring the final DMSO concentration is low (e.g., 1-2%).  
[\[22\]](#)
- Incubation: Shake the plate at room temperature for a defined period (e.g., 1.5-2 hours).[\[18\]](#)
- Precipitate Detection: Analyze the plate using a nephelometer (measures light scattering from precipitate) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.[\[15\]](#)

Diagram: Kinetic Solubility Workflow



[Click to download full resolution via product page](#)

Caption: High-throughput workflow for kinetic solubility assessment.

Protocol:

- Sample Preparation: Add an excess of solid (powdered) 1-amino-7-Boc-7-azaspiro[3.5]nonane to a vial containing the aqueous buffer (e.g., PBS, pH 7.4). A visible amount of undissolved solid should remain.
- Equilibration: Seal the vial and agitate it in a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[19]

- Phase Separation: Filter the suspension through a fine-pored filter (e.g., 0.45  $\mu\text{m}$ ) or centrifuge at high speed to separate the undissolved solid from the saturated solution.
- Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.[20]

Causality Behind the Protocol: Starting with excess solid is the defining feature of this method, ensuring that the resulting solution is truly saturated. The long incubation time is necessary for the dissolution process to reach a state of thermodynamic equilibrium, which can be slow for crystalline solids.

Diagram: Thermodynamic Solubility Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for thermodynamic (equilibrium) solubility determination.

## Data Synthesis and Predictive Insights

Once determined, these physicochemical properties provide a powerful predictive profile for 1-amino-7-Boc-7-azaspiro[3.5]nonane and its analogues.

Table 2: Physicochemical Data Summary for Characterization

| Parameter           | Experimental Method      | Condition                   | Measured Value   |
|---------------------|--------------------------|-----------------------------|------------------|
| pKa                 | Potentiometric Titration | 25°C, H <sub>2</sub> O/MeOH | To be determined |
| logP                | Shake-Flask              | n-Octanol/Water             | To be determined |
| logD <sub>7.4</sub> | Shake-Flask              | n-Octanol/PBS (pH 7.4)      | To be determined |
| Kinetic Solubility  | Nephelometry/Filtration  | PBS (pH 7.4), 2% DMSO       | To be determined |
| Thermo. Solubility  | Shake-Flask              | PBS (pH 7.4)                | To be determined |

Interpretation:

- A basic pKa (expected to be in the 8-10 range for the primary amine) indicates that the molecule will be predominantly protonated and positively charged at physiological pH. This enhances aqueous solubility but can hinder passive diffusion across lipid membranes.
- The logP value will be significantly influenced by the lipophilic Boc group. This value, in conjunction with the pKa, will determine the logD<sub>7.4</sub>, which is the most relevant predictor for passive permeability.
- A discrepancy between kinetic and thermodynamic solubility can indicate issues with compound precipitation over time (supersaturation) or reflect the difference between an amorphous precipitate and a stable crystalline form.

## Conclusion

1-amino-7-Boc-7-azaspiro[3.5]nonane is a scaffold of considerable interest for medicinal chemistry. Its utility, however, is intrinsically linked to its physicochemical properties. A thorough characterization of its pKa, logP, and aqueous solubility using the robust, self-validating protocols detailed in this guide is an indispensable step in the drug discovery process. This foundational knowledge enables chemists to make informed decisions, rationally design analogues with optimized ADME profiles, and ultimately increase the probability of developing a successful therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. 1-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Protheragen [protheragen.ai]
- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 6. fiveable.me [fiveable.me]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. mrupp.info [mrupp.info]
- 9. researchgate.net [researchgate.net]
- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. acdlabs.com [acdlabs.com]

- 12. [encyclopedia.pub](#) [encyclopedia.pub]
- 13. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com](#)
- 14. [agilent.com](#) [agilent.com]
- 15. [enamine.net](#) [enamine.net]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com](#)
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [\[protocols.io\]](#)
- 18. [charnwooddiscovery.com](#) [charnwooddiscovery.com]
- 19. In-vitro Thermodynamic Solubility [\[protocols.io\]](#)
- 20. Thermodynamic Solubility Assay | Domainex [\[domainex.co.uk\]](#)
- 21. [evotec.com](#) [evotec.com]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [\[bioduro.com\]](#)
- To cite this document: BenchChem. [Physicochemical properties of 1-amino-7-Boc-7-azaspiro[3.5]nonane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b111143#physicochemical-properties-of-1-amino-7-boc-7-azaspiro-3-5-nonane\]](https://www.benchchem.com/product/b111143#physicochemical-properties-of-1-amino-7-boc-7-azaspiro-3-5-nonane)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)